Lithium (5-cyanopyridin-2-yl)triisopropoxyborate
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Overview
Description
Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is a chemical compound with the molecular formula C15H24BLiN2O3 and a molecular weight of 298.12 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 5-cyanopyridin-2-yl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Lithium (5-cyanopyridin-2-yl)triisopropoxyborate typically involves the reaction of 5-cyanopyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Lithium (5-cyanopyridin-2-yl)triisopropoxyborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of boron.
Reduction: It can be reduced using suitable reducing agents to form borohydride derivatives.
Substitution: The triisopropoxy groups can be substituted with other alkoxy groups or ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium (5-cyanopyridin-2-yl)triisopropoxyborate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium (5-cyanopyridin-2-yl)triisopropoxyborate involves its interaction with molecular targets through its borate and cyanopyridinyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The lithium ion plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar compounds to Lithium (5-cyanopyridin-2-yl)triisopropoxyborate include:
Lithium triisopropoxyborohydride: Known for its reducing properties.
Lithium cyanopyridinylborohydride: Similar structure but different reactivity due to the presence of borohydride.
Lithium pyridinyltriisopropoxyborate: Lacks the cyano group, leading to different chemical behavior.
This compound is unique due to the presence of both the cyanopyridinyl and triisopropoxyborate groups, which confer distinct reactivity and stability compared to its analogs .
Properties
IUPAC Name |
lithium;(5-cyanopyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN2O3.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-8-7-14(9-17)10-18-15;/h7-8,10-13H,1-6H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYRNEDPIZYLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C#N)(OC(C)C)(OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BLiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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